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Compound of Interest

Compound Name: Amdizalisib

Cat. No.: B10823827 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize

the in vivo dosage of Amdizalisib (HMPL-689) for maximal efficacy.

Frequently Asked Questions (FAQs)
Q1: What is Amdizalisib and what is its mechanism of action?

Amdizalisib (also known as HMPL-689) is an orally bioavailable, highly selective and potent

small molecule inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3Kδ).[1][2][3]

[4] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is often

aberrantly activated in B-cell malignancies. By selectively inhibiting PI3Kδ, Amdizalisib
prevents the activation of the PI3K/AKT signaling cascade, leading to decreased proliferation

and induction of cell death in cancer cells where this pathway is overactive.[2] Its high

selectivity for the delta isoform is designed to minimize off-target effects and preserve normal

cell signaling, potentially leading to a better safety profile.[2]

Q2: What is a typical starting dose for in vivo efficacy studies in mice?

Preclinical pharmacodynamic studies in rats have shown strong and long-lasting inhibition of B-

cell activation at doses as low as 0.1 mg/kg.[1] For single-dose pharmacokinetic (PK) studies in

mice, an oral dose of 10 mg/kg has been used.[2] For efficacy studies in B-cell lymphoma

xenograft models, it is recommended to start with a dose-ranging study to determine the
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optimal dose for the specific model. Based on available data, a starting range of 1-10 mg/kg

administered orally once daily can be considered.

Q3: How should Amdizalisib be formulated for oral administration in mice?

For oral administration in mice, a homogenous suspension can be prepared using 0.5%

carboxymethylcellulose sodium (CMC-Na). The pH of the suspension should be adjusted to 2.1

with hydrochloric acid.[2] The typical administration volume for mice is 10 mL/kg of body

weight.[2]

Q4: What are the known pharmacokinetic properties of Amdizalisib in preclinical models?

Amdizalisib has demonstrated favorable pharmacokinetic properties in preclinical studies,

including good oral absorption, moderate tissue distribution, and low-to-moderate clearance in

mice, rats, dogs, and monkeys.[2][3][5][6] It exhibits high plasma protein binding (approximately

90%) and is extensively metabolized.[2][3] The primary routes of excretion are via bile and

urine.[2][3]

Q5: Has Amdizalisib been tested in combination with other anti-cancer agents?

Yes, preclinical studies have shown that Amdizalisib can significantly improve the anti-tumor

activity of standard-of-care and targeted agents in B-cell lymphoma models.[1] It has been

evaluated in combination with agents such as rituximab, BTK inhibitors, and venetoclax in

human B-cell lymphoma cell line-derived xenograft models.[1]
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Issue Potential Cause Recommended Action

Suboptimal anti-tumor efficacy Insufficient dosage.

Perform a dose-escalation

study to determine the

maximally effective and

tolerated dose in your specific

xenograft model. Consider

doses ranging from 1 mg/kg to

25 mg/kg based on preclinical

PK studies.[2]

Suboptimal dosing schedule.

Evaluate different dosing

schedules, such as twice-daily

administration or intermittent

dosing, to see if it improves

efficacy while managing

potential toxicities.

Tumor model resistance.

Ensure your chosen cell line or

patient-derived xenograft

(PDX) model is dependent on

the PI3Kδ signaling pathway.

[7] Consider combination

therapy with other agents that

have a different mechanism of

action.[1]

Unexpected toxicity or adverse

effects (e.g., weight loss)
Dose is too high.

Reduce the dose or switch to

an intermittent dosing

schedule. Monitor animal

health closely, including daily

body weight measurements.

Off-target effects. While Amdizalisib is highly

selective for PI3Kδ, off-target

effects can occur with any

small molecule inhibitor.[1] If

toxicity persists at efficacious

doses, consider evaluating
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biomarkers of off-target

activity.

Formulation or vehicle toxicity.

Ensure the formulation vehicle

(e.g., 0.5% CMC-Na) is well-

tolerated by the animals. Run

a vehicle-only control group to

assess any vehicle-related

toxicity.

Inconsistent results between

experiments
Variability in drug formulation.

Prepare fresh formulations for

each experiment and ensure

the suspension is homogenous

before each administration.

Confirm the concentration and

stability of the dosing

formulation.[2]

Variability in animal handling

and dosing technique.

Ensure all personnel are

properly trained in oral gavage

or other administration

techniques to minimize stress

and ensure accurate dosing.

Inter-animal variability.

Increase the number of

animals per group to improve

statistical power and account

for biological variability.

Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of Amdizalisib
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Species Route
Dose
(mg/kg)

Tmax (h)
Cmax
(ng/mL)

AUC
(h*ng/mL)

Bioavaila
bility (%)

Mouse IV 2.5 - - - -

PO 10 1.0 2440 11800 100+

Rat IV 5 - - - -

PO 1 1.0 79.5 394 16.8

PO 5 2.0 363 2150 18.3

PO 25 4.0 1140 10400 17.7

Dog IV 0.5 - - - -

PO 0.5 1.92 26.6 137 37.0

Monkey IV 1 - - - -

PO 5 4.17 1020 11600 48.9

Data adapted from preclinical pharmacokinetic studies.[2]

Table 2: In Vitro Inhibitory Activity of Amdizalisib

Assay Type Target IC50

Biochemical PI3Kδ 0.8 - 3 nM

Cellular PI3Kδ 0.8 - 3 nM

Human Whole Blood PI3Kδ 0.8 - 3 nM

Cell Viability (B-cell lymphoma

cell lines)
- 0.005 - 5 µM

Data adapted from preclinical studies.[1]

Experimental Protocols
1. Preparation of Amdizalisib for Oral Gavage in Mice
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Materials:

Amdizalisib powder

Carboxymethylcellulose sodium (CMC-Na)

Sterile water for injection

Hydrochloric acid (HCl) solution (e.g., 1N)

pH meter

Sterile tubes and stir bar

Procedure:

Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to make 10 mL,

dissolve 50 mg of CMC-Na in 10 mL of water. Stir until fully dissolved.

Weigh the required amount of Amdizalisib powder for the desired concentration.

Add the Amdizalisib powder to the 0.5% CMC-Na solution.

Vortex and stir the mixture to create a homogenous suspension.

Measure the pH of the suspension and adjust to pH 2.1 using the HCl solution.

Continue to stir the suspension until it is ready for administration. Ensure the suspension

is continuously stirred during dosing to maintain homogeneity.

Administer to mice at a volume of 10 mL/kg body weight using an appropriate-sized oral

gavage needle.[2]

2. In Vivo Efficacy Study in a B-cell Lymphoma Xenograft Model

Animal Model:

Use immunodeficient mice (e.g., NOD-SCID or NSG) for the engraftment of human B-cell

lymphoma cell lines.
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Tumor Implantation:

Subcutaneously inject a suspension of B-cell lymphoma cells (e.g., 5-10 x 10^6 cells in a

suitable medium like RPMI-1640 with Matrigel) into the flank of each mouse.

Tumor Growth Monitoring:

Monitor tumor growth by measuring the tumor volume with calipers at least twice a week.

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Treatment:

When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into

treatment groups (e.g., vehicle control, Amdizalisib low dose, Amdizalisib high dose).

Administer Amdizalisib or vehicle control orally once daily (or as per the desired

schedule) based on the body weight of each mouse.

Efficacy Assessment:

Continue to monitor tumor volume and body weight throughout the study.

The primary efficacy endpoint is typically tumor growth inhibition (TGI), which can be

calculated at the end of the study.

At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic

biomarker analysis, histology).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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